molecular formula C17H14ClNO4S2 B2619008 Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-92-8

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2619008
CAS No.: 932520-92-8
M. Wt: 395.87
InChI Key: CSYLCMNOLZHUDX-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide-functionalized benzothiophene derivative. Its molecular structure comprises a benzothiophene core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-chlorophenyl ring.

Synthetic routes for analogous compounds involve copper-catalyzed cross-coupling reactions, as demonstrated in the preparation of methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) under reflux in dioxane, followed by purification via column chromatography .

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLCMNOLZHUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to specific biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Methoxy Groups (Dimethoxy Analogs) : Methoxy substituents (e.g., 3,4-dimethoxy or 3,5-dimethoxy) are electron-donating, increasing solubility in polar solvents and altering crystal packing via O–H···O/S interactions .
  • Fluorine and Methyl (CAS 932520-41-7) : The 3-fluoro-4-methyl combination introduces steric and electronic effects; fluorine’s high electronegativity may improve metabolic stability, while the methyl group enhances lipophilicity .

Crystallographic Considerations

Hydrogen-bonding patterns in such compounds are critical for understanding their supramolecular behavior, with graph-set analysis (e.g., R₂²(8) motifs) being a common approach .

Biological Activity

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural characteristics of this compound suggest various mechanisms through which it may exert biological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. Its IUPAC name is this compound, and it can be represented by the following structural formula:

C19H19ClNO5S2\text{C}_{19}\text{H}_{19}\text{ClN}\text{O}_5\text{S}_2

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with cell proliferation, contributing to its anticancer effects.
  • Receptor Interaction : It may interact with various receptors, potentially modulating signaling pathways involved in disease processes.
  • Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study involved the evaluation of related compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound BHeLa (Cervical)4.8
This compoundA549 (Lung)6.0

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various assays. In vitro studies revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of benzothiophene derivatives, including this compound. These compounds were screened for their ability to inhibit the growth of human cancer cell lines. The study concluded that modifications to the sulfamoyl group significantly influenced anticancer activity.

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of various benzothiophene derivatives against resistant strains of bacteria. This compound exhibited promising results, particularly against gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves (i) constructing the benzothiophene core via cyclization of thiophenol derivatives with α,β-unsaturated esters, (ii) introducing the sulfamoyl group via chlorosulfonation followed by amination with 4-chloroaniline, and (iii) esterification. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., pyridine for sulfamoylation). For example, analogous benzothiophene esters require reflux in ethanol for esterification with yields >75% .
  • Data Contradiction : Conflicting reports exist on sulfamoylation efficiency—some studies suggest using excess chlorosulfonic acid improves conversion, while others note side reactions (e.g., over-sulfonation) requiring stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers or impurities in this compound?

  • Methodology :

  • ¹H/¹³C NMR : The sulfamoyl group’s NH proton appears as a broad singlet (~δ 10–12 ppm), while the benzothiophene aromatic protons split into distinct multiplet patterns. Ethyl ester protons resonate as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm) .
  • IR : Sulfamoyl groups show characteristic S=O stretches at 1150–1250 cm⁻¹ and N-H bends at ~1550 cm⁻¹.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish substituent positions (e.g., loss of ethyl group at m/z ~46) .

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